Sucrose, monoallyl ether

Beschreibung

Monoallyl ethers are a class of compounds characterized by an allyl group (-CH₂CH₂CH₂) attached via an ether linkage to a hydroxyl-bearing substrate. These compounds share reactive allyl groups that enable applications in polymer synthesis, surface modification, and industrial formulations. This article focuses on comparing these analogous monoallyl ethers, leveraging data from diverse sources.

Eigenschaften

CAS-Nummer |

12002-22-1 |

|---|---|

Molekularformel |

C15H26O11 |

Molekulargewicht |

382.36 g/mol |

IUPAC-Name |

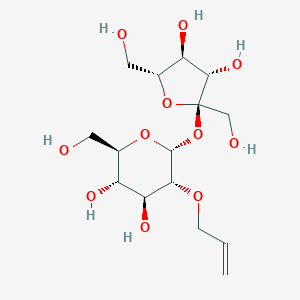

(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-5-prop-2-enoxyoxane-3,4-diol |

InChI |

InChI=1S/C15H26O11/c1-2-3-23-12-11(21)9(19)7(4-16)24-14(12)26-15(6-18)13(22)10(20)8(5-17)25-15/h2,7-14,16-22H,1,3-6H2/t7-,8-,9-,10-,11+,12-,13+,14-,15-/m1/s1 |

InChI-Schlüssel |

PUHSGHNPZPIVLH-WYJKLPQKSA-N |

SMILES |

C=CCOC1C(C(C(OC1OC2(C(C(C(O2)CO)O)O)CO)CO)O)O |

Isomerische SMILES |

C=CCO[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO)O)O |

Kanonische SMILES |

C=CCOC1C(C(C(OC1OC2(C(C(C(O2)CO)O)O)CO)CO)O)O |

Andere CAS-Nummern |

12002-22-1 |

Synonyme |

sucrose, monoallyl ether |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Sucrose, monoallyl ether has been explored for its potential in drug delivery systems. Its amphiphilic nature allows it to form micelles, enhancing the solubility of hydrophobic drugs. A study demonstrated that sucrose esters can improve the permeability of drugs across biological membranes, making them suitable for transdermal delivery systems .

Case Study: Micellar Systems

In research on micellar aggregates formed by sucrose esters, it was found that varying the alkyl chain length influenced micelle size and stability. The critical micelle concentration and other physicochemical properties were systematically studied using fluorescence correlation spectroscopy (FCS), which confirmed a linear relationship between micelle size and tail length . This information is crucial for designing drug delivery systems that require specific release profiles.

Food Technology

In food science, this compound can serve as an emulsifier and stabilizer in various food products. Its ability to enhance texture and mouthfeel makes it valuable in formulations like creams and dressings. The compound's safety profile has been assessed, indicating it is non-toxic and suitable for consumption at regulated levels.

Polymer Chemistry

This compound is utilized as a cross-linking agent in polymer chemistry. It facilitates the polymerization of acrylic acid macromolecules, leading to the development of hydrogels and other materials with desirable mechanical properties. This application is particularly relevant in medical fields for creating biocompatible materials used in drug delivery and tissue engineering .

Table: Comparison of Applications

| Application Area | Functionality | Example Use Cases |

|---|---|---|

| Pharmaceuticals | Drug solubilization and delivery | Transdermal patches |

| Food Technology | Emulsification and stabilization | Sauces, dressings |

| Polymer Chemistry | Cross-linking agent | Hydrogels for drug delivery |

Analyse Chemischer Reaktionen

Radical-Mediated Cyclization Reactions

The allyl ether group enables radical-mediated cyclization (RMC), a process critical in polymerization. The mechanism involves three steps :

-

Hydrogen Atom Transfer (HAT): A radical abstracts an allylic hydrogen, forming a delocalized π-bond radical.

-

Cyclization: The radical reacts with a second allyl ether molecule, forming a five-membered cyclopentane-like ring.

-

Chain Propagation: The cyclized radical abstracts another hydrogen, regenerating the reactive species.

Key Energy Parameters

-

Activation energy (Eₐ) for cyclization: 21.3–26.6 kcal/mol .

-

Gibbs free energy (ΔG) for HAT: −12.22 kcal/mol (spontaneous) .

Hydrolysis and Stability

Sucrose monoallyl ether undergoes hydrolysis under acidic or enzymatic conditions. In enzymatic studies, sucrose derivatives decompose into glucose and fructose, with allyl ethers showing partial stability . Acidic hydrolysis proceeds via protonation of the ether oxygen, cleaving the C-O bond and regenerating sucrose and allyl alcohol.

Hydrolysis Pathways

| Condition | Products | Notes |

|---|---|---|

| Acidic (H⁺) | Sucrose + allyl alcohol | Requires elevated temperatures |

| Enzymatic (esterases) | Glucose/fructose derivatives | Partial decomposition observed |

Further Functionalization

The allyl group serves as a handle for additional reactions:

-

Epoxidation: Reaction with peroxides forms epoxides, useful in cross-linking polymers.

-

Thiol-Ene Click Chemistry: Allyl ethers react with thiols under UV light, enabling bioconjugation .

Thiol-Ene Reaction Example

textSucrose-O-CH₂CH=CH₂ + HS-R → Sucrose-O-CH₂CH₂-S-R

Challenges in Selective Modification

Selective functionalization of sucrose remains challenging due to its eight hydroxyl groups with similar reactivity. Metal-chelation strategies (e.g., Co²⁺) improve selectivity for primary positions, but competing reactions at secondary hydroxyls (C-3, C-4′) are common .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis of Monoallyl Ether Compounds

Key Observations :

Physicochemical Properties

Key Observations :

- TMPME’s high hydroxyl number (640 mg KOH/g) makes it ideal for crosslinking in polyurethane resins .

- APEG’s viscosity and solubility are tunable via PEG chain length, critical for cement superplasticizers .

Polymer and Coating Industries

- TMPME: Used as a hydroxyl-functional co-monomer in acrylic polyols, providing flexibility and lower viscosity compared to traditional monomers. Enhances adhesion in automotive coatings .

- APEG: Key monomer in polycarboxylate superplasticizers (PCEs). Copolymerization with acrylic acid yields PCEs with 10% higher viscosity-reducing performance in cement .

Biomedical and Surface Engineering

- Triethylene glycol monoallyl ether: Plasma-deposited films reduce protein adsorption by >90% on PET surfaces, critical for antifouling coatings .

Siloxane Chemistry

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing sucrose monoallyl ether, and how do reaction conditions influence the degree of substitution (DS)?

- Sucrose monoallyl ether is typically synthesized via etherification using allyl halides or allyl epoxides under alkaline conditions. The DS—critical for determining solubility and reactivity—is controlled by adjusting molar ratios of sucrose to allylating agents, reaction temperature (e.g., 40–60°C), and catalyst concentration (e.g., NaOH or KOH). Post-synthesis purification via solvent extraction or column chromatography is essential to remove unreacted monomers .

- Methodological Tip: Monitor DS using titration (for residual hydroxyl groups) or H NMR to quantify allyl protons relative to sucrose’s anomeric protons .

Q. How can researchers characterize the structural homogeneity of sucrose monoallyl ether derivatives?

- Advanced chromatographic techniques (e.g., SEC-MALS for molecular weight distribution) and spectroscopic methods (e.g., C NMR for substituent distribution) are critical. Mass spectrometry (MALDI-TOF) can resolve oligomeric byproducts, while FT-IR identifies ether linkage formation (C-O-C stretch at 1100–1250 cm) .

- Data Interpretation Challenge: Overlapping peaks in NMR may complicate DS quantification; use deuterated solvents and iterative deconvolution algorithms .

Advanced Research Questions

Q. What strategies optimize sucrose monoallyl ether’s incorporation into block copolymers for tailored material properties?

- Radical copolymerization with vinyl monomers (e.g., vinyl acetate or fluorinated acrylates) requires precise control of initiator type (e.g., AIBN) and temperature to avoid side reactions. Kinetic studies (e.g., H NMR monitoring) help determine reactivity ratios and sequence distribution. For example, ethylene glycol monoallyl ether in fluorocarbon resins improves thermal stability and adhesion .

- Experimental Design: Use a Schlenk line for oxygen-sensitive reactions and characterize copolymers via DSC (glass transition) and GPC (molecular weight) .

Q. How should researchers address contradictions in substitution pattern data between chromatographic and spectroscopic analyses?

- Discrepancies often arise from incomplete derivatization or inhomogeneous mixing. Cross-validate results using orthogonal methods: SEC for molecular weight consistency, HSQC NMR for substituent spatial distribution, and elemental analysis for empirical formula verification .

- Case Study: In cellulose ethers, conflicting DS values from titration vs. NMR were resolved by identifying unreacted monomers via LC-MS .

Q. What protocols ensure long-term stability of sucrose monoallyl ether derivatives during storage?

- Store under inert gas (N/Ar) at ≤6°C to inhibit peroxide formation, which is common in allyl ethers. Regularly test peroxide content via iodometric titration or UV-Vis (e.g., λ = 290 nm for hydroperoxides). Add stabilizers like BHT (0.01–0.1 wt%) if necessary .

- Quality Control: Reference trimethylolpropane monoallyl ether standards, which specify peroxide limits (<6 ppm) and hydroxyl number (640 mg KOH/g) .

Q. How can FAIR data principles enhance reproducibility in sucrose monoallyl ether research?

- Adopt structured metadata templates for raw data (e.g., reaction conditions, spectral parameters) and deposit in repositories like Zenodo. Use machine-readable formats (e.g., .csv for kinetic data) and cite datasets with DOIs. Analytical and Bioanalytical Chemistry guidelines recommend detailing instrument calibration and software versions .

- Example: A 2020 study on cellulose ethers achieved 95% reproducibility by sharing NMR pulse sequences and SEC calibration curves .

Q. What toxicological assessments are critical for sucrose monoallyl ether in biomedical applications?

- Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) and in vivo studies (e.g., OECD 414 for reproductive toxicity). Ethylene glycol monoalkyl ethers’ reproductive toxicity underscores the need for structural analogs’ risk profiling .

- Regulatory Insight: IFRA bans ethylene glycol monomethyl ether in fragrances; apply similar caution to allyl ethers until safety data is conclusive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.